molecular formula C13H12BrFN2O B2421254 (E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide CAS No. 868231-97-4

(E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide

Cat. No.: B2421254
CAS No.: 868231-97-4
M. Wt: 311.154
InChI Key: XWVFBDASSAWBGQ-UHFFFAOYSA-N
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Description

(E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide is an organic compound characterized by the presence of a bromo and fluorine substituent on a phenyl ring, a cyano group, and an enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline.

    Formation of the Enamide: The aniline derivative undergoes a reaction with acrylonitrile in the presence of a base such as potassium carbonate to form the cyano group.

    Isomerization: The resulting product is then subjected to isomerization conditions to obtain the (E)-isomer of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromo substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alkanes.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

(E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide has several scientific research applications:

    Organic Electronics: Used as a precursor for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the creation of novel polymers and materials with unique electronic properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide depends on its application:

    In Organic Electronics: The compound acts as an electron donor or acceptor, facilitating charge transport in devices.

    In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-chloro-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide
  • (E)-3-(4-bromo-2-chlorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide

Uniqueness

(E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide is unique due to the specific combination of bromo and fluorine substituents, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.

Properties

IUPAC Name

(E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrFN2O/c1-8(2)17-13(18)10(7-16)5-9-3-4-11(14)6-12(9)15/h3-6,8H,1-2H3,(H,17,18)/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVFBDASSAWBGQ-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=C(C=C(C=C1)Br)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C/C1=C(C=C(C=C1)Br)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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